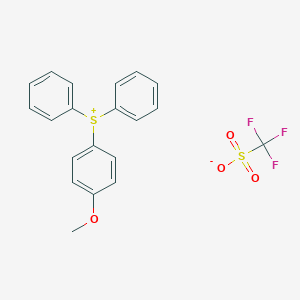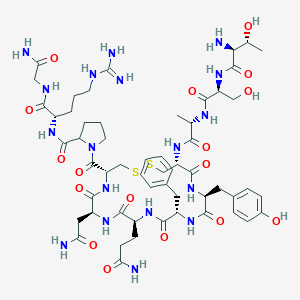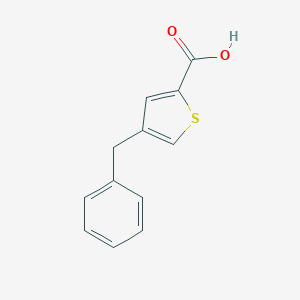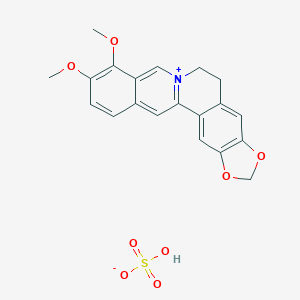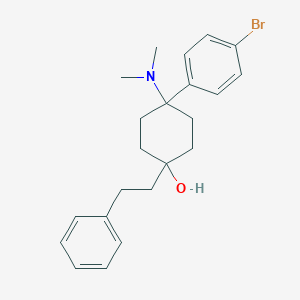
ブロマドール
概要
説明
Bromadol, also known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. Bromadol is known for its extremely high potency, estimated to be around 10,000 times that of morphine in initial studies, although later studies using more modern techniques assigned a value of 504 times the potency of morphine for the more active trans-isomer .
科学的研究の応用
Bromadol has several scientific research applications, including:
Chemistry: Bromadol is used as a reference compound in the study of synthetic opioids and their structure-activity relationships.
Biology: Bromadol is used in biological research to study the effects of potent opioids on cellular and molecular processes.
Medicine: Bromadol is investigated for its potential use as a powerful analgesic in the treatment of severe pain.
作用機序
Mode of Action
Opioids typically work by binding to opioid receptors in the brain and spinal cord, blocking pain signals and inducing a feeling of euphoria .
Result of Action
Bromadol is reported to have a potency around 504 times that of morphine for the more active trans-isomer . This suggests that it has a strong analgesic effect, providing significant pain relief.
生化学分析
Biochemical Properties
Bromadol HCL BDPC is a potent opioid receptor agonist
Cellular Effects
The cellular effects of Bromadol HCL BDPC are primarily due to its action as an opioid receptor agonist It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Bromadol HCL BDPC exerts its effects at the molecular level primarily through its action as an opioid receptor agonist It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Bromadol HCL BDPC has been found to be a highly potent analgesic in animal models
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromadol involves several steps, starting with the preparation of the key intermediate, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. The process typically involves the following steps:
Formation of the cyclohexanol ring: This step involves the reaction of 4-bromobenzyl chloride with cyclohexanone in the presence of a base to form the cyclohexanol ring.
Introduction of the dimethylamino group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Addition of the phenylethyl group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of Bromadol follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
化学反応の分析
Types of Reactions: Bromadol undergoes several types of chemical reactions, including:
Oxidation: Bromadol can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of Bromadol can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Bromadol can undergo substitution reactions, particularly at the bromine and dimethylamino groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation products: Various oxidized derivatives of Bromadol.
Reduced analogs: Reduced forms of Bromadol with altered pharmacological properties.
Substituted derivatives: Derivatives with different substituents at the bromine and dimethylamino positions.
類似化合物との比較
Bromadol is unique among synthetic opioids due to its extremely high potency and distinctive chemical structure. Similar compounds include:
U-47700: Another potent synthetic opioid with a different chemical structure but similar pharmacological effects.
Brorphine: A synthetic opioid with high efficacy and potency.
Isotonitazene: A potent synthetic opioid with a different chemical structure but similar effects on the μ-opioid receptor.
Bromadol stands out due to its unique arylcyclohexylamine structure and its exceptionally high potency compared to other synthetic opioids .
特性
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUTWWKYIVBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018410 | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77239-98-6 | |
| Record name | Bromadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?
A1: Research has identified 2-phenylethanol as a major impurity in commercially available Bromadol samples. [] This impurity can be effectively removed by heating Bromadol under vacuum. This purification method offers a straightforward approach for large-scale production of Bromadol with higher purity. []
Q2: What analytical techniques are used to assess the purity of Bromadol?
A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of Bromadol. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of Bromadol samples for research and potential applications. []
Q3: What is the current research focus regarding novel synthetic opioids like Bromadol?
A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including Bromadol, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









